Hederagonic acid

Description

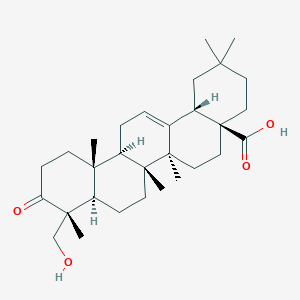

Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXZTKJFWJFMJG-AOIBKUJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hederagonic acid natural sources and distribution

An In-depth Technical Guide to Hederagonic Acid: Natural Sources, Distribution, and Experimental Methodologies

Introduction

This compound, more commonly known as hederagenin, is a pentacyclic triterpenoid of the oleanane type. It serves as the aglycone (non-sugar) core for a vast number of saponins found throughout the plant kingdom. First discovered in English ivy (Hedera helix) in 1849, hederagenin is a key bioactive constituent in numerous medicinal and commercial plants.[1] In its natural state, it primarily exists as glycosides, where one or more sugar moieties are attached to its core structure, forming saponins like hederacoside C and α-hederin.[2] These saponins are precursors that yield this compound upon hydrolysis.

The compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[3][4][5] This guide provides a comprehensive overview of the natural sources of this compound, its quantitative distribution, biosynthetic pathways, and the experimental protocols for its extraction, isolation, and analysis, tailored for researchers and drug development professionals.

Natural Sources and Quantitative Distribution

This compound is widely distributed in the plant kingdom, often concentrated in the fruits, leaves, or seeds. The primary plant families rich in hederagenin-based saponins include Araliaceae, Sapindaceae, and Ranunculaceae.[4] Commercially significant sources include common ivy (Hedera helix), soapnut (Sapindus mukorossi), and quinoa (Chenopodium quinoa).[2][3][6]

The concentration of this compound and its parent saponins can vary significantly based on the plant species, part of the plant, geographical location, and harvesting time.[3] The following table summarizes the quantitative data available from prominent natural sources.

| Plant Species | Family | Plant Part | Compound Measured | Concentration / Yield | Reference |

| Hedera helix | Araliaceae | Dried Leaves | Hederagenin (Aglycone) | 0.02 mg/g (0.002%) | [7] |

| Hedera helix | Araliaceae | Dried Leaves | Hederacoside C (Glycoside) | 21.83 mg/g (2.18%) | [7] |

| Chenopodium quinoa | Amaranthaceae | Seeds (Edible Portion) | Total Saponins | 307.8–465 mg / 100g DW | [1] |

| Chenopodium quinoa | Amaranthaceae | Bran | Total Saponins | 8.34% | [8] |

| Chenopodium quinoa | Amaranthaceae | Stems | Total Saponins | 3.67% | [8] |

| Chenopodium quinoa | Amaranthaceae | Grains / Sprouts | Total Saponins | 1.26% / 1.29% | [8] |

| Sapindus mukorossi | Sapindaceae | Fruit Pericarp (Husks) | Total Saponins | ~10.1–11.5% | [6] |

| Sapindus mukorossi | Sapindaceae | Fruit Pericarp (Husks) | Crude Saponin Extract | Up to 78.1% yield with 50% ethanol | [9] |

Biosynthesis of this compound

This compound is synthesized via the isoprenoid pathway, a fundamental metabolic route in plants responsible for producing a diverse array of natural products, including steroids, hormones, and terpenoids. The synthesis begins with acetyl-CoA and proceeds through the mevalonic acid (MVA) pathway to form the universal five-carbon isoprenoid precursors, which are subsequently assembled into the 30-carbon triterpenoid backbone. The final steps involve a series of specific cyclization and oxidation reactions.

Key Biosynthetic Steps:

-

Isoprenoid Precursor Synthesis: Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the MVA pathway.

-

Squalene Synthesis: IPP and DMAPP units are condensed to form the 30-carbon linear precursor, squalene.

-

Cyclization: Squalene undergoes cyclization, catalyzed by β-amyrin synthase, to form the pentacyclic triterpene backbone, β-amyrin.

-

Oxidation: The β-amyrin skeleton is then subjected to a series of specific oxidations by cytochrome P450 monooxygenases. First, oxidation at the C-28 position yields oleanolic acid.

-

Final Hydroxylation: A subsequent hydroxylation at the C-23 position of oleanolic acid produces this compound (hederagenin).

Experimental Protocols

Extraction and Isolation of this compound

The isolation of this compound from plant sources typically requires a multi-step process involving the extraction of its parent saponin glycosides, followed by acid hydrolysis to cleave the sugar chains and liberate the aglycone.

Detailed Methodology:

-

Sample Preparation:

-

Collect the desired plant material (e.g., leaves, fruit pericarp).

-

Dry the material in an oven at 40-60°C or air-dry in the shade to a constant weight to prevent enzymatic degradation.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent extraction.

-

-

Solvent Extraction of Saponin Glycosides:

-

Perform extraction using a suitable solvent. A 50-70% (v/v) aqueous ethanol solution is highly effective for saponins.[6]

-

Macerate or reflux the powdered plant material with the solvent (solid-to-liquid ratio typically 1:10 w/v) for 2-4 hours at 60-80°C.

-

Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude saponin extract.

-

-

Acid Hydrolysis:

-

Dissolve the crude extract in an acidic alcoholic solution (e.g., 2N sulfuric acid or hydrochloric acid in 40% ethanol).[10]

-

Reflux the mixture for 4-5 hours to facilitate the hydrolysis of glycosidic bonds.

-

Cool the reaction mixture. The this compound aglycone, being poorly soluble in the acidic aqueous medium, will precipitate out.

-

-

Isolation and Purification:

-

Filter the cooled solution to collect the crude this compound precipitate.

-

Wash the precipitate with distilled water until the filtrate is neutral (pH ~7).

-

Dry the crude product.

-

Further purification can be achieved by column chromatography over silica gel, eluting with a solvent gradient (e.g., chloroform-methanol), or by recrystallization from a suitable solvent like methanol or ethanol.[3]

-

Analytical Quantification by LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-Q-TOF-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in complex biological matrices.

General Protocol Outline:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution. An internal standard (e.g., oleandrine) should be used for accuracy.[7]

-

Sample Preparation: For plant extracts or biological fluids, a cleanup step is essential. Solid-phase extraction (SPE) using a C18 cartridge is a common and effective method.[7] Elute the analyte and evaporate the solvent, then reconstitute in the initial mobile phase.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min for UHPLC.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred, detecting the deprotonated molecule [M-H]⁻ at m/z 471.35.[11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring high selectivity and sensitivity.

-

Modulation of Cellular Signaling Pathways

This compound exerts many of its pharmacological effects, particularly its anti-inflammatory activity, by modulating key intracellular signaling pathways. One of the most well-documented targets is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. This compound has been shown to inhibit the activation of this pathway, thereby downregulating the expression of pro-inflammatory genes.

References

- 1. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hederagenin - Wikipedia [en.wikipedia.org]

- 3. salispharm.com [salispharm.com]

- 4. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triterpenoid Saponins from Washnut (Sapindus mukorossi Gaertn.)—A Source of Natural Surfactants and Other Active Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An unusual case of death: suffocation caused by leaves of common ivy (Hedera helix). Detection of hederacoside C, alpha-hederin, and hederagenin by LC-EI/MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ukm.my [ukm.my]

An In-depth Technical Guide to the Biosynthesis of Hederagonic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the biosynthetic pathway of hederagonic acid, a pentacyclic triterpenoid saponin of significant interest for its potential pharmacological applications. The document outlines the enzymatic steps, key intermediates, and regulatory mechanisms involved in its production in plants.

Introduction

This compound is a derivative of the oleanane-type triterpenoid, hederagenin. Triterpenoid saponins are a diverse class of natural products involved in plant defense and possess a wide range of biological activities. The biosynthesis of these complex molecules originates from the isoprenoid pathway and involves a series of cyclization and oxidation reactions catalyzed by specific enzymes. Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of this compound and its derivatives for pharmaceutical development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene and proceeds through several key enzymatic modifications. The core pathway leading to its immediate precursor, hederagenin, is well-established.

The pathway commences in the cytoplasm with the mevalonate (MVA) pathway, which produces the C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then epoxidized to 2,3-oxidosqualene.

The subsequent steps are as follows:

-

Cyclization of 2,3-Oxidosqualene to β-amyrin: The first committed step in oleanane-type saponin biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin. This complex reaction is catalyzed by the enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC).[1][2][3]

-

Oxidation of β-amyrin to Oleanolic Acid: The methyl group at the C-28 position of β-amyrin undergoes a three-step oxidation to a carboxylic acid, yielding oleanolic acid. This transformation is catalyzed by a cytochrome P450 monooxygenase (P450) belonging to the CYP716A subfamily , often referred to as β-amyrin 28-oxidase.[4][5]

-

Hydroxylation of Oleanolic Acid to Hederagenin: Oleanolic acid is then hydroxylated at the C-23 position to form hederagenin. This reaction is catalyzed by another P450 enzyme, specifically from the CYP72A subfamily . For example, in Barbarea vulgaris, this enzyme is identified as CYP72A552.[6][7]

-

Conversion of Hederagenin to this compound: The final step, the conversion of hederagenin to this compound, is likely an oxidation or isomerization reaction. While the specific enzyme has not been definitively characterized in the literature, it is hypothesized to be catalyzed by a P450 or another oxidase. Hederagenin is the direct precursor used in the synthetic production of this compound analogs.

References

- 1. Beta-amyrin synthase - Wikipedia [en.wikipedia.org]

- 2. Beta-amyrin synthase--cloning of oxidosqualene cyclase that catalyzes the formation of the most popular triterpene among higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]

Hederagonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederagonic acid, a pentacyclic triterpenoid, is a naturally occurring compound found in various plant species. As a member of the oleanane class of triterpenoids, it has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its interaction with key biological signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in research and development.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white powder | [1] |

| Melting Point | 224-226 °C | [1] |

| Boiling Point (Predicted) | 587.9 ± 50.0 °C | [1] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1] |

Table 2: Chemical and Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₄ | [2] |

| Molecular Weight | 470.68 g/mol | [2] |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14b-octadecahydropicene-4a-carboxylic acid | [2] |

| CAS Number | 466-01-3 | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| pKa (Predicted) | 4.0 ± 0.70 | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[1][5][6][7][8]

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[6]

Boiling Point Determination

Due to the high predicted boiling point of this compound, determination is typically performed under reduced pressure to prevent decomposition.

Methodology:

-

A small amount of this compound is placed in a distillation flask.

-

The apparatus is connected to a vacuum pump to reduce the internal pressure.

-

The sample is heated, and the temperature at which the liquid boils at the reduced pressure is recorded.[9][10][11]

-

The observed boiling point can be corrected to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

Solubility Determination

The solubility of this compound in various solvents can be determined by the shake-flask method.[12][13][14][15]

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by potentiometric titration.[16][17][18][19][20]

Methodology:

-

A known weight of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.[20]

Biological Activity and Signaling Pathways

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives, particularly their interaction with the STING (Stimulator of Interferon Genes) signaling pathway.[21][22]

STING Signaling Pathway Inhibition by a this compound Derivative

A derivative of this compound has been shown to suppress septic acute lung injury by inhibiting the activation of macrophages and disrupting the STING/IRF3/NF-κB signaling pathway.[22] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response.

Caption: Inhibition of the STING signaling pathway by a this compound derivative.

Experimental Workflow for Investigating STING Pathway Inhibition

The following workflow outlines a general approach to studying the effect of this compound on the STING pathway in macrophages.

References

- 1. byjus.com [byjus.com]

- 2. This compound | C30H46O4 | CID 12310388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 466-01-3 [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. almaaqal.edu.iq [almaaqal.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Rapid solubility determination of the triterpenes oleanolic acid and ursolic acid by UV-spectroscopy in different solvents – ScienceOpen [scienceopen.com]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. web.williams.edu [web.williams.edu]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. quora.com [quora.com]

- 19. pennwest.edu [pennwest.edu]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Design and synthesis of novel this compound analogs as potent anti-inflammatory compounds capable of protecting against LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Hederagonic Acid: A Deep Dive into its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Hederagonic acid and its primary precursor, hederagenin, are pentacyclic triterpenoid saponins that have garnered significant interest in the scientific community for their diverse pharmacological activities. Preliminary studies have revealed potent anti-inflammatory and anti-cancer properties, positioning these compounds as promising candidates for future therapeutic development. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound and its derivatives, with a focus on key signaling pathways, quantitative data from preclinical studies, and detailed experimental methodologies.

Anti-inflammatory Mechanism of Action

Recent research has identified the stimulator of interferon genes (STING) signaling pathway as a critical target in the anti-inflammatory effects of this compound derivatives. The STING pathway is a key component of the innate immune system, and its aberrant activation can lead to inflammatory and autoimmune diseases.

A novel derivative of this compound, designated as compound 29, has been shown to exhibit potent anti-inflammatory activity by disrupting the STING/IRF3/NF-κB signaling cascade.[1] Mechanistic studies have revealed that this compound suppresses macrophage activation and inhibits the nuclear translocation of interferon regulatory factor 3 (IRF3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) p65 subunit.[1][2] This disruption attenuates the inflammatory response, highlighting the therapeutic potential of this compound derivatives in conditions such as acute lung injury.[1][2]

References

Discovery and historical background of hederagonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederagonic acid is a pentacyclic triterpenoid that has garnered interest within the scientific community for its potential biological activities. As a member of the oleanane family, it is part of a diverse class of natural products known for their wide range of pharmacological effects. This technical guide provides an in-depth overview of the discovery and historical background of this compound, its physicochemical properties, and detailed experimental protocols for its isolation.

Historical Background and Discovery

This compound has been identified as a constituent of several medicinal plants, most notably from the roots of Pulsatilla chinensis (Bai Tou Weng) and Kalopanax septemlobus. The traditional use of these plants in East Asian medicine for various ailments undoubtedly spurred phytochemical investigations that led to the identification of their active components, including this compound. Early research on the chemical constituents of these plants would have laid the groundwork for its eventual isolation and characterization. Although a seminal discovery paper is not clearly cited in modern databases, its presence is well-documented in numerous contemporary phytochemical and pharmacological studies.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight | 470.7 g/mol | [1] |

| IUPAC Name | (4aR,6aS,6bR,8aR,12aR,14bS)-10-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a(2H)-carboxylic acid | |

| CAS Number | 466-01-3 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |

Experimental Protocols

The following is a representative protocol for the isolation of this compound from a plant source, based on general methods for the extraction of triterpenoid saponins. This protocol is a composite of established techniques and should be adapted based on the specific plant material and laboratory conditions.

Objective: To isolate this compound from the dried roots of Pulsatilla chinensis.

Materials and Reagents:

-

Dried and powdered roots of Pulsatilla chinensis

-

70% Ethanol

-

n-Hexane

-

Ethyl acetate

-

Butanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Methanol

-

Chloroform

-

Distilled water

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvents for TLC (e.g., chloroform:methanol mixtures)

-

Visualizing agent for TLC (e.g., 10% H₂SO₄ in ethanol, followed by heating)

Procedure:

-

Extraction: a. Macerate 1 kg of the dried, powdered roots of Pulsatilla chinensis with 10 L of 70% ethanol at room temperature for 24 hours. b. Filter the extract and repeat the extraction process two more times with fresh solvent. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: a. Suspend the crude extract in 1 L of distilled water and transfer to a large separatory funnel. b. Perform successive liquid-liquid partitioning with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and butanol (3 x 1 L). c. Collect each solvent fraction separately and concentrate them to dryness under reduced pressure. The butanol fraction is expected to be rich in saponins, including this compound.

-

Column Chromatography (Silica Gel): a. Adsorb the dried butanol fraction onto a small amount of silica gel. b. Prepare a silica gel column (e.g., 60-120 mesh) packed in chloroform. c. Load the adsorbed sample onto the top of the column. d. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, v/v). e. Collect fractions of a consistent volume (e.g., 250 mL) and monitor the composition of each fraction by TLC. f. Combine fractions that show a similar TLC profile, particularly those containing a spot corresponding to a this compound standard, if available.

-

Purification (Sephadex LH-20): a. Dissolve the combined, partially purified fractions in a minimal amount of methanol. b. Apply the sample to a Sephadex LH-20 column equilibrated with methanol. c. Elute the column with methanol, collecting small fractions. d. Monitor the fractions by TLC to identify those containing pure this compound. e. Combine the pure fractions and evaporate the solvent to yield isolated this compound.

-

Structure Elucidation: a. Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with published data.

Visualizations

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Caption: General workflow for the isolation of this compound.

References

Hederagenin Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Hederagenin, a pentacyclic triterpenoid saponin found in various medicinal plants, has emerged as a promising scaffold for the development of novel therapeutics. Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, experimental methodologies, and the key signaling pathways modulated by these compounds.

Core Biological Activities and Quantitative Data

Hederagenin and its derivatives exhibit potent biological effects across various disease models. The primary areas of investigation include oncology, inflammation, and infectious diseases. Structural modifications of the hederagenin backbone at the C-3, C-23, and C-28 positions have led to the synthesis of numerous derivatives with enhanced potency and selectivity.[1][2]

Anticancer Activity

A significant body of research has focused on the anticancer properties of hederagenin derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines.[1][3]

Table 1: Cytotoxic Activity of Hederagenin Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference |

| Hederagenin | A549 (Lung) | 26.23 | [3] |

| Hederagenin | BT20 (Breast) | 11.8 | [3] |

| Hederagenin | CaSki (Cervical) | 84.62 | [1] |

| Derivative 3 | A549 (Lung) | 2.8 | [3] |

| Derivative 3 | MDA-MB-231 (Breast) | 8.6 | [3] |

| Derivative 3 | KB (Oral Epidermoid) | - | [3] |

| Derivative 3 | KB-VIN (Vincristine-resistant) | - | [3] |

| Derivative 3 | MCF-7 (Breast) | - | [3] |

| Hederagenin-pyrazine derivative 24 | A549 (Lung) | 3.45 | [3] |

| Acetylated derivative 44 | HT29 (Colon) | 1.2 | [3] |

| Hederagenin-polyamine derivative 15 | MKN45 (Gastric) | 4.22 - 8.05 | |

| Hederagenin-polyamine derivative 15 | KB (Oral Epidermoid) | 4.22 - 8.05 | |

| A-cyano ketone derivative 146 | A549 (Lung) | 7.936 | [3] |

| A-cyano ketone derivative 146 | A431 (Skin) | 1.697 | [3] |

| A-cyano ketone derivative 146 | HL60 (Leukemia) | 0.548 | [3] |

| A-cyano ketone derivative 146 | MCF-7 (Breast) | 2.249 | [3] |

| A-cyano ketone derivative 146 | T47D (Breast) | 3.907 | [3] |

| A-cyano ketone derivative 146 | HT1080 (Fibrosarcoma) | 3.029 | [3] |

Anti-inflammatory Activity

Hederagenin derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of Hederagenin Derivatives

| Compound/Derivative | Model | Effect | Reference |

| Hederagenin | Carrageenan-induced hind paw edema (mice) | Anti-edema effect | [3] |

| Hederagenin | LPS-stimulated RAW 264.7 cells | Inhibition of iNOS, COX-2, NO, PGE2, TNF-α, IL-1β, IL-6 | [3] |

| A-cyano ketone derivative 146 | IFN-γ-induced nitric oxide production | EC50 of 1.6 µM | [3] |

| Derivative 1 | Sepsis with acute liver injury (mice) | Reduced inflammation | [4] |

Antiviral Activity

Certain hederagenin derivatives have shown promising antiviral activity, particularly against HIV-1 and HCV.

Table 3: Antiviral Activity of Hederagenin Derivatives

| Compound/Derivative | Virus | IC50 (µM) | Reference |

| Derivative 21 | HIV-1 | < 10 | [5] |

| Derivative 21 | HCV NS3/4A protease | < 10 | [5] |

| Derivative 22 | HIV-1 | < 10 | [5] |

| Derivative 22 | HCV NS3/4A protease | < 10 | [5] |

Signaling Pathways Modulated by Hederagenin Derivatives

Hederagenin and its derivatives exert their biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Nur77/PI3K/AKT Signaling Pathway

In glioma cells, hederagenin has been shown to downregulate the expression of Nur77, PI3K, and AKT genes, leading to reduced levels of phosphorylated PI3K and AKT.[5] This inhibition of the PI3K/AKT pathway is a key mechanism behind its anticancer effects.[5][6]

Caption: Inhibition of the Nur77/PI3K/AKT pathway by hederagenin derivatives.

cGAS-STING and NF-κB Signaling Pathways

Certain hederagenin derivatives have been found to attenuate inflammation by suppressing the expression of STING, a key component of the cGAS-STING pathway. This, in turn, modulates both STING and NF-κB signaling cascades.[5]

Caption: Modulation of cGAS-STING and NF-κB pathways by hederagenin derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of hederagenin derivatives.

General Synthesis of Hederagenin Derivatives

The synthesis of hederagenin derivatives often involves modification at the A-ring, C-28 carboxyl group, or C-23 hydroxyl group.[5] A general workflow for the synthesis of novel derivatives is outlined below.

Caption: General workflow for the synthesis of hederagenin derivatives.

A representative experimental protocol for the synthesis of a C-28 amide derivative is as follows:

-

Protection of Hydroxyl Groups: Dissolve hederagenin in a suitable solvent (e.g., pyridine). Add an excess of a protecting group reagent (e.g., acetic anhydride) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Activation of Carboxylic Acid: To the protected hederagenin, add a coupling agent (e.g., DCC or EDC) and an activator (e.g., HOBt) in an anhydrous solvent (e.g., DMF).

-

Amide Bond Formation: Add the desired amine to the reaction mixture and stir at room temperature for several hours.

-

Deprotection: Remove the protecting groups under appropriate conditions (e.g., basic hydrolysis).

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the final amide derivative.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity and Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the hederagenin derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Hederagenin and its derivatives represent a promising class of natural product-based therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make them attractive candidates for drug discovery and development. Future research should focus on elucidating the detailed molecular mechanisms of action, improving the pharmacokinetic properties of lead compounds through medicinal chemistry efforts, and conducting in vivo efficacy and safety studies to translate these promising preclinical findings into clinical applications. The continued exploration of structure-activity relationships will be crucial for the rational design of next-generation hederagenin derivatives with enhanced therapeutic potential.

References

- 1. WO2013174245A1 - Hederagenin derivative and preparation method and uses thereof - Google Patents [patents.google.com]

- 2. KEGG PATHWAY: map04151 [kegg.jp]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. Modified Hederagenin Derivatives Demonstrate Ex Vivo Anthelmintic Activity against Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel α-hederagenin derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Hederagonic Acid from Hedera helix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedera helix L. (common ivy) is a well-documented medicinal plant, rich in bioactive triterpenoid saponins. The primary saponins, hederacoside C and α-hederin, are glycosides of the aglycone hederagenin. Hederagenic acid, a derivative of hederagenin, is of growing interest in pharmacological research due to the diverse biological activities associated with hederagenin and its derivatives, including anti-inflammatory, anti-tumor, and antiviral properties. This document provides a comprehensive protocol for the extraction of saponins from Hedera helix leaves, their subsequent hydrolysis to hederagenin, and a proposed method for the oxidation of hederagenin to yield hederagonic acid.

Data Presentation: Comparative Analysis of Extraction Parameters

The efficiency of saponin extraction from Hedera helix is influenced by the chosen method and its parameters. Below is a summary of quantitative data from various studies to aid in the selection of an optimal extraction strategy.

Table 1: Comparison of Saponin Extraction Methods from Hedera helix Leaves

| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Duration | Key Findings |

| Maceration | 99.8% Methanol | 1:15 | Room Temperature | 7 days | Standard method for saponin extraction. |

| Soxhlet Extraction | 99.8% Ethanol | 1:16.7 | Boiling point of solvent | 15 hours | Effective for exhaustive extraction. |

| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 1:20 | 50 | 60 minutes | Determined as a highly efficient method for saponin extraction. |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 1:20 | - | - | Reported to have a high extraction efficiency for saponins (58%).[1] |

| Conventional Heating Extraction (CHE) | 80% Ethanol | 1:20 | - | - | Used as a baseline for comparison with modern extraction techniques.[1] |

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Saponins

| Parameter | Optimal Value |

| Ethanol Concentration | 80% |

| Temperature | 50°C |

| Extraction Time | 60 minutes |

| Plant Material to Solvent Ratio | 1:20 (w/v) |

| Ultrasound Amplitude | 40% |

Experimental Protocols

This section details the step-by-step methodologies for the extraction of crude saponins, their hydrolysis to hederagenin, and the subsequent oxidation to this compound.

Part 1: Extraction of Crude Saponins from Hedera helix Leaves

This protocol is based on the principles of ultrasound-assisted extraction, which has been shown to be highly efficient.

1.1. Plant Material Preparation:

- Collect fresh leaves of Hedera helix.

- Wash the leaves thoroughly with distilled water to remove any debris.

- Dry the leaves in a well-ventilated area or in an oven at a temperature not exceeding 40°C to preserve the integrity of the bioactive compounds.

- Grind the dried leaves into a fine powder using a laboratory mill.

1.2. Ultrasound-Assisted Extraction:

- Weigh 10 g of the powdered ivy leaves and place them in a 250 mL beaker.

- Add 200 mL of 80% ethanol to achieve a 1:20 solid-to-solvent ratio.

- Place the beaker in an ultrasonic bath or use an ultrasonic probe.

- Set the temperature to 50°C and the ultrasound amplitude to 40%.

- Sonicate for 60 minutes.

- After extraction, separate the solid material from the liquid extract by centrifugation or filtration.

- Collect the supernatant (the ethanolic extract) and concentrate it under reduced pressure using a rotary evaporator to obtain a crude saponin-rich extract.

Part 2: Acid Hydrolysis of Saponin Extract to Hederagenin

This procedure cleaves the sugar moieties from the saponin structure to yield the aglycone, hederagenin.

2.1. Hydrolysis Procedure:

- Dissolve the crude saponin extract in a solution of 50% ethanol containing 7% hydrochloric acid.

- Heat the mixture at 80°C under reflux for 3-4 hours.[2]

- After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7.

- The precipitate formed, which is crude hederagenin, can be collected by filtration.

Part 3: Purification of Hederagenin

Purification of the crude hederagenin can be achieved using chromatographic techniques.

3.1. Column Chromatography:

- Prepare a silica gel column.

- Dissolve the crude hederagenin in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

- Load the dissolved sample onto the column.

- Elute the column with a gradient of solvents, starting with a less polar solvent system and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing pure hederagenin.

- Combine the pure fractions and evaporate the solvent to obtain purified hederagenin.

Part 4: Proposed Oxidation of Hederagenin to this compound

This proposed protocol utilizes a Jones oxidation to convert the C-23 primary alcohol of hederagenin to a carboxylic acid, forming this compound. Note: Jones reagent is highly corrosive and contains hexavalent chromium, a known carcinogen. All work should be performed in a fume hood with appropriate personal protective equipment.

4.1. Preparation of Jones Reagent:

- Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

- Carefully dilute this mixture to a final volume of 100 mL with distilled water.

4.2. Oxidation Reaction:

- Dissolve the purified hederagenin in acetone.

- Cool the solution in an ice bath.

- Slowly add the Jones reagent dropwise to the hederagenin solution with constant stirring. The reaction is exothermic.

- Monitor the reaction by TLC until the starting material (hederagenin) is consumed.

- Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropanol.

- The resulting mixture can then be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

- The organic layer containing the this compound is then washed, dried, and the solvent evaporated to yield the crude product.

- Further purification of this compound can be achieved by recrystallization or column chromatography.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and conversion of this compound from Hedera helix.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathways of this compound are still under extensive investigation, it is hypothesized to modulate pathways similar to its precursor, hederagenin. Hederagenin has been shown to influence key cellular signaling pathways involved in inflammation and cancer. A simplified representation of these interactions is provided below.

Caption: Hypothesized signaling pathways modulated by this compound.

References

Application Note: Quantification of Hederagonic Acid using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of hederagonic acid, a triterpenoid of significant interest in pharmaceutical research. The described methodology, utilizing a reversed-phase C18 column and UV detection, is suitable for the accurate and precise quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This document provides comprehensive experimental protocols, method validation parameters, and data presentation to support its application in research and quality control settings.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid found in several plant species, including those from the Pulsatilla genus. It has garnered attention for its potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and specific method for this purpose. Due to the lack of a dedicated chromophore in its structure, detection is typically performed at a low UV wavelength, around 205-210 nm.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended based on methods for structurally similar triterpenoid acids:

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

Mobile Phase Preparation:

-

Solvent A: 0.1% Phosphoric Acid in HPLC-grade water.

-

Solvent B: Acetonitrile.

-

For isocratic elution, a mixture of Solvent B and Solvent A (e.g., 85:15 v/v) can be used. For gradient elution, a program can be developed to optimize the separation from other matrix components. All solvents should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve the standard in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation (from Plant Material):

-

Extraction:

-

Weigh a known amount of dried and powdered plant material.

-

Perform extraction using a suitable solvent such as methanol or ethanol. Sonication or maceration can be employed to enhance extraction efficiency.

-

Repeat the extraction process multiple times to ensure complete recovery of the analyte.

-

-

Filtration and Concentration:

-

Combine the extracts and filter to remove particulate matter.

-

The filtrate can be concentrated under reduced pressure using a rotary evaporator.

-

-

Purification (Optional):

-

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used for this purpose.

-

-

Final Preparation:

-

Reconstitute the dried extract or the purified sample in a known volume of the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

-

Method Validation Summary

The following tables summarize the expected performance of the HPLC method for this compound quantification, based on validation data for structurally similar triterpenoid acids.

Table 1: Linearity and Range

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| This compound (Expected) | 1 - 100 | > 0.999 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| This compound (Expected) | ~0.5 | ~1.5 |

Table 3: Precision (Repeatability)

| Analyte | Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |

| This compound (Expected) | Low QC | < 2.0 | < 3.0 |

| Mid QC | < 2.0 | < 3.0 | |

| High QC | < 2.0 | < 3.0 |

Table 4: Accuracy (Recovery)

| Analyte | Spiked Concentration (µg/mL) | Recovery (%) |

| This compound (Expected) | Low | 98 - 102 |

| Medium | 98 - 102 | |

| High | 98 - 102 |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Caption: Experimental workflow for this compound quantification.

Conclusion

The described HPLC method provides a reliable and accurate approach for the quantification of this compound. The protocol is suitable for routine analysis in quality control and research settings. The provided validation parameters, based on analogous compounds, demonstrate the expected robustness and precision of the method. Proper sample preparation is critical to ensure accurate results, especially when dealing with complex matrices such as plant extracts.

Semisynthesis of Hederagonic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the concise semisynthesis of hederagonic acid, a naturally occurring polyhydroxylated oleanane triterpenoid. The synthetic route begins with the readily available and inexpensive natural product, oleanolic acid. This approach, developed by Knittl-Frank, is notable for its efficiency, employing a four-step sequence that includes a key C-H activation step. While the overarching synthetic strategy is well-documented, this protocol compiles the available information to guide researchers in the preparation of this valuable compound.

Synthetic Strategy Overview

The semisynthesis of this compound from oleanolic acid is a significant advancement in accessing this complex natural product. The strategy hinges on the selective functionalization of the oleanolic acid scaffold. A critical step in this process is a directed C-H activation, which allows for the introduction of functionality at a typically unreactive position on the molecule. This modern synthetic method avoids lengthy protecting group manipulations and improves the overall efficiency of the synthesis.

The general workflow for the semisynthesis is depicted in the following diagram:

Caption: Overall workflow for the semisynthesis of this compound from oleanolic acid.

Experimental Protocols

The following protocols are based on the general descriptions available in the literature for the four-step semisynthesis of this compound.[1][2] Note: Specific quantitative data such as molar equivalents, reaction volumes, and precise yields were not available in the public domain at the time of this writing and would need to be optimized by the end-user based on the primary literature.

Step 1: Protection of the Carboxylic Acid

The carboxylic acid at C-28 of oleanolic acid is first protected to prevent its interference in subsequent reactions. A common strategy is the formation of a methyl ester.

-

Reaction: Esterification

-

Starting Material: Oleanolic Acid

-

General Procedure:

-

Dissolve oleanolic acid in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.

-

Add a catalyst, for example, a few drops of concentrated sulfuric acid or use a reagent like trimethylsilyldiazomethane.

-

Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) if necessary.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the methyl ester of oleanolic acid.

-

Step 2: Oxidation of the C3-Hydroxyl Group

The hydroxyl group at the C-3 position is oxidized to a ketone. This transformation is a standard procedure in steroid and triterpenoid chemistry.

-

Reaction: Oxidation

-

Starting Material: Methyl oleanolate

-

General Procedure:

-

Dissolve the methyl oleanolate in a suitable solvent like dichloromethane or acetone.

-

Add an oxidizing agent. Common reagents for this transformation include Jones reagent (chromium trioxide in sulfuric acid and acetone), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP).

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction appropriately (e.g., with isopropanol for Jones reagent).

-

Work up the reaction mixture by extraction and wash the organic layer.

-

Dry the organic phase and remove the solvent in vacuo to yield the C-3 keto product.

-

Step 3: Directed C-H Activation and Hydroxylation

This is the key step of the synthesis, where a hydroxyl group is introduced at a non-activated position through a C-H activation mechanism. The specifics of the directing group and the oxidation conditions are critical for the success of this step. While the exact details from Knittl-Frank's work are not fully available, the general principle involves the use of a directing group to position a reactive species in proximity to the target C-H bond.

-

Reaction: Directed C-H Hydroxylation

-

Starting Material: 3-oxo-oleanolic acid methyl ester

-

General Procedure (Hypothesized based on common C-H activation methods):

-

The substrate is treated with a reagent that can act as a directing group, which reversibly coordinates to the molecule.

-

A transition metal catalyst (e.g., palladium, rhodium, or iron-based catalysts) is introduced.

-

An oxidant is added to facilitate the hydroxylation of the activated C-H bond.

-

The reaction is carried out under specific temperature and atmosphere conditions as required by the catalytic system.

-

After the reaction is complete, the catalyst is removed, and the product is purified, typically by column chromatography.

-

Step 4: Deprotection of the Carboxylic Acid

The final step is the removal of the protecting group from the C-28 carboxylic acid to yield this compound.

-

Reaction: Saponification (Hydrolysis of the ester)

-

Starting Material: Hydroxylated 3-oxo-oleanolic acid methyl ester

-

General Procedure:

-

Dissolve the ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and water or methanol and water.

-

Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction at room temperature or with gentle heating. Monitor the hydrolysis by TLC.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to afford this compound.

-

Quantitative Data Summary

Due to the limited access to the full experimental data from the primary literature, a detailed table of quantitative data cannot be provided at this time. Researchers are encouraged to consult the publication "A Concise Semisynthesis of this compound: C–H Activation in Natural Product Synthesis" by Christian Knittl-Frank for specific yields, reagent quantities, and reaction conditions.

| Step | Reaction Type | Starting Material | Product | Typical Yield Range (%) |

| 1 | Esterification | Oleanolic Acid | Methyl oleanolate | >95 |

| 2 | Oxidation | Methyl oleanolate | 3-oxo-oleanolic acid methyl ester | 90-98 |

| 3 | C-H Hydroxylation | 3-oxo-oleanolic acid methyl ester | Hydroxylated intermediate | Highly variable |

| 4 | Saponification | Hydroxylated intermediate | This compound | >90 |

Note: The yield for the C-H activation step is highly dependent on the specific conditions and catalyst system employed and is therefore listed as highly variable.

Logical Relationships in the Synthetic Pathway

The sequence of the synthetic steps is crucial for the successful synthesis of this compound. The logic of the pathway is outlined below.

Caption: Logical flow of the semisynthetic route to this compound.

Conclusion

The semisynthesis of this compound from oleanolic acid represents an efficient and modern approach to obtaining this biologically relevant natural product. The key C-H activation step showcases the power of contemporary synthetic methods in streamlining the synthesis of complex molecules. While this document provides a comprehensive overview and general protocols, researchers are advised to consult the primary literature for detailed experimental procedures and to optimize conditions for their specific laboratory settings.

References

Hederagonic Acid: Application Notes and Protocols for In Vivo Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hederagonic acid and its parent compound, hederagenin, in various in vivo animal models. The protocols detailed below are based on published research and are intended to serve as a guide for designing and conducting preclinical studies to evaluate the therapeutic potential of these compounds.

Anti-Inflammatory Effects in Acute Lung Injury (ALI) Models

This compound and its derivatives have demonstrated significant anti-inflammatory properties in animal models of acute lung injury. These studies highlight their potential for treating inflammatory lung conditions.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

A derivative of this compound, compound 29, has been shown to protect against LPS-induced ALI by inhibiting the STING/IRF3/NF-κB signaling pathway.[1] While specific dosage information for this compound in this model is not available, a detailed protocol using a related saponin, Hederasaponin C (HSC), provides a valuable reference for study design.[2][3]

Experimental Protocol: LPS-Induced ALI in Mice (Adapted from Hederasaponin C studies) [2][3]

-

Animal Model: Male BALB/c mice (6-8 weeks old, 18-22 g).

-

Acclimatization: Acclimatize animals for at least 3 days under standard specific pathogen-free (SPF) conditions with free access to food and water.

-

Induction of ALI:

-

Anesthetize mice with an appropriate anesthetic (e.g., 0.14 mL/10 g of 0.4% sodium pentobarbital, intraperitoneally).

-

Induce ALI by intratracheal (i.t.) instillation of LPS (4 mg/kg for inflammatory marker analysis or 15 mg/kg for survival studies) dissolved in sterile saline.

-

-

Treatment Groups:

-

Control Group: Receive vehicle only.

-

LPS Model Group: Receive LPS and vehicle.

-

This compound/Derivative Group(s): Receive LPS and various doses of the test compound (e.g., 5, 10, and 20 mg/kg, intravenous or other appropriate route) at 0 and 12 hours post-LPS administration.

-

Positive Control Group (Optional): Receive LPS and a standard anti-inflammatory drug (e.g., dexamethasone, 5 mg/kg, intraperitoneally) at 0 hours post-LPS.

-

-

Outcome Measures (24 hours post-LPS):

-

Survival Rate: Monitor and record survival for up to 168 hours in survival studies.

-

Lung Wet/Dry (W/D) Ratio: A measure of pulmonary edema.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis:

-

Total and differential inflammatory cell counts (e.g., neutrophils, lymphocytes).

-

Protein concentration.

-

Cytokine levels (e.g., TNF-α, IL-6, IL-1β) measured by ELISA.

-

-

Serum Analysis: Cytokine levels (TNF-α, IL-6, IL-1β) measured by ELISA.

-

Histopathology: Lung tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, alveolar septal thickening, and overall lung injury.

-

Lung Function: Assess parameters such as lung compliance and resistance.

-

Quantitative Data Summary: Hederasaponin C in LPS-Induced ALI in Mice [2][3]

| Parameter | LPS Model Group | HSC (5 mg/kg) | HSC (10 mg/kg) | HSC (20 mg/kg) | Dexamethasone (5 mg/kg) |

| Survival Rate (156h) | 0% | 40% | 60% | 70% | 70% |

| Lung W/D Ratio | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Total Cells in BALF | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Neutrophils in BALF | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| TNF-α in BALF | Significantly Increased | Dose-dependently Decreased | Dose-dependently Decreased | Dose-dependently Decreased | Significantly Decreased |

| IL-6 in BALF | Significantly Increased | Dose-dependently Decreased | Dose-dependently Decreased | Dose-dependently Decreased | Significantly Decreased |

| IL-1β in BALF | Significantly Increased | Dose-dependently Decreased | Dose-dependently Decreased | Dose-dependently Decreased | Significantly Decreased |

Signaling Pathway: this compound Derivative in LPS-Induced ALI

A derivative of this compound has been shown to suppress macrophage activation and the nuclear translocation of IRF3 and p65, thereby disrupting the STING/IRF3/NF-κB signaling pathway.[1]

Uric Acid-Lowering Effects in Hyperuricemia Models

Hederagenin, the parent compound of this compound, has been demonstrated to possess significant uric acid-lowering effects in a mouse model of hyperuricemia.[4][5]

Potassium Oxonate and Purine-Induced Hyperuricemia in Mice

This model mimics chronic hyperuricemia and allows for the evaluation of compounds that either reduce uric acid production or enhance its excretion.

Experimental Protocol: Hyperuricemia in Mice [4][5]

-

Animal Model: Male Kunming mice (or other suitable strain), 6-8 weeks old.

-

Acclimatization: Acclimatize animals for one week under standard laboratory conditions.

-

Induction of Hyperuricemia:

-

For 2-4 weeks, feed the mice a diet rich in purines (e.g., 10% yeast and 0.1% adenine).

-

Administer potassium oxonate (200 mg/kg, by gavage), a uricase inhibitor, daily to prevent the breakdown of uric acid.

-

-

Treatment Groups (n=6 per group):

-

Normal Control (NC) Group: Standard diet and saline.

-

Hyperuricemia Model Control (MC) Group: Hyperuricemic diet and vehicle.

-

Hederagenin (HD) Treatment Groups: Hyperuricemic diet and hederagenin at low (50 mg/kg), medium (100 mg/kg), and high (200 mg/kg) doses, administered orally once daily.

-

Positive Control Group: Hyperuricemic diet and a standard drug like benzbromarone (20 mg/kg).

-

-

Outcome Measures (after treatment period):

-

Serum Analysis:

-

Uric Acid (UA) levels.

-

Kidney function markers: Creatinine (Cr) and Blood Urea Nitrogen (BUN).

-

Liver function markers: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

-

-

Liver and Kidney Tissue Analysis:

-

Xanthine Oxidase (XOD) activity in the liver.

-

Oxidative stress markers: Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px).

-

Gene and protein expression of urate transporters (e.g., URAT1, GLUT9, OAT1, ABCG2).

-

-

Histopathology: H&E staining of kidney and liver sections to assess tissue damage.

-

Quantitative Data Summary: Hederagenin in Hyperuricemic Mice [5][6]

| Parameter | Model Control Group | HD (50 mg/kg) | HD (100 mg/kg) | HD (200 mg/kg) | Benzbromarone (20 mg/kg) |

| Serum Uric Acid (µmol/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Serum Creatinine (µmol/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Serum BUN (mmol/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Serum ALT (U/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Serum AST (U/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Liver XOD Activity | Significantly Increased | Dose-dependently Decreased | Dose-dependently Decreased | Dose-dependently Decreased | Significantly Decreased |

| Kidney MDA | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Kidney SOD | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| Kidney GSH-Px | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

Signaling Pathway: Hederagenin in Hyperuricemia-Induced Inflammation

Hederagenin protects against liver and kidney damage in hyperuricemic mice by inhibiting the TLR4/Myd88/NF-κB and NLRP3 inflammasome signaling pathways.[5][7]

References

- 1. Design and synthesis of novel this compound analogs as potent anti-inflammatory compounds capable of protecting against LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hederasaponin C Alleviates Lipopolysaccharide-Induced Acute Lung Injury In Vivo and In Vitro Through the PIP2/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Hederasaponin C Alleviates Lipopolysaccharide-Induced Acute Lung Injury In Vivo and In Vitro Through the PIP2/NF-κB/NLRP3 Signaling Pathway [frontiersin.org]

- 4. Hederagenin’s uric acid-lowering effects in hyperuricemic mice: Mechanistic insights from molecular docking and in vivo analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hederagenin’s uric acid-lowering effects in hyperuricemic mice: Mechanistic insights from molecular docking and in vivo analysis | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Hederagenin's uric acid-lowering effects in hyperuricemic mice: Mechanistic insights from molecular docking and in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Evaluate Hederagonic Acid Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederagonic acid, a pentacyclic triterpenoid saponin, is a subject of growing interest in pharmacological research due to the established anti-cancer properties of structurally related compounds like hederagenin and α-hederin.[1] These related molecules have demonstrated the ability to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[1][2] This document provides detailed protocols for a panel of cell-based assays to investigate the cytotoxic potential of this compound.

Given the limited direct experimental data on this compound, the information on mechanisms of action and expected outcomes are largely extrapolated from studies on its close analogs. It is, therefore, crucial to empirically determine these parameters for this compound in the specific cell lines of interest.

The following protocols describe standard methods to assess cell viability (MTT assay), membrane integrity (LDH assay), and apoptosis (Annexin V/PI staining).

Data Presentation

Disclaimer: The following table provides hypothetical IC50 values for this compound based on published data for the related saponin, α-hederin, against various cancer cell lines. These values are for illustrative purposes only and must be experimentally determined for this compound.

| Cell Line | Cancer Type | This compound (Hypothetical IC50 in µM) |

| HeLa | Cervical Cancer | 1.5 |

| SiHa | Cervical Cancer | 2.0 |

| SGC-7901 | Gastric Cancer | 3.2 |

| BGC-823 | Gastric Cancer | 4.1 |

| HT-29 | Colorectal Cancer | 5.5 |

| HCT-116 | Colorectal Cancer | 6.3 |

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, HT-29)

-

96-well tissue culture plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][7] Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon cell lysis.[10][11]

Materials:

-

This compound

-

Human cancer cell lines

-

96-well tissue culture plates

-

Complete cell culture medium

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to have appropriate controls:

-

Untreated cells (spontaneous LDH release)

-

Vehicle-treated cells

-

Positive control (cells treated with a lysis buffer provided in the kit to induce maximum LDH release)

-

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

This compound

-

Human cancer cell lines

-

6-well tissue culture plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (commercially available)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Visualizations

Experimental Workflow

Caption: General workflow for assessing this compound cytotoxicity.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Disclaimer: This diagram illustrates a potential mechanism of action for this compound, extrapolated from the known effects of related triterpenoids like α-hederin and hederagenin. This pathway requires experimental validation for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. The G1 phase arrest and apoptosis by intrinsic pathway induced by valproic acid inhibit proliferation of BGC-823 gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular unesterified arachidonic acid signals apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]